N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N,N-diethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-3-13(4-2)10-12-8-5-6-11-7-9(8)14-10/h11H,3-7H2,1-2H3 |
InChI Key |
LNJDDYVLTUCRRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes from Patent Literature
The most detailed preparation methods for related thiazolo[5,4-c]pyridine derivatives, including N,N-diethyl substituted analogs, are found in patent US8058440B2, which describes an industrially efficient process for producing tetrahydrothiazolo[5,4-c]pyridine intermediates. The process involves:
Stepwise Cyanation and Hydrolysis: A precursor compound is subjected to cyanation using metal cyanides to produce 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, followed by hydrolysis to yield the amine derivative.
Reduction and Trihalogenoacetylation: Starting from a compound such as 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, reduction is performed, followed by trihalogenoacetylation and hydrolysis to introduce the amine functionality.
Use of Catalytic Secondary Amines: A catalytic amount of secondary amine is used to convert starting materials into intermediates in a single step, enhancing efficiency.
Coupling Reactions: The active ester of the amine intermediate is prepared using reagents such as pentafluorophenyl trifluoroacetate or diethyl cyanophosphate and then reacted with diamine compounds in the presence of bases like sodium carbonate or triethylamine to form the final compound.
Bases and Solvents: The reactions employ a variety of bases (alkali metal carbonates, alkoxides, hydrides, organometallic bases, and organic bases) and inert solvents under controlled temperatures ranging from -78°C to 150°C.
This patent outlines a scalable and efficient synthetic strategy that minimizes the number of steps and uses inexpensive starting materials, making it suitable for industrial application.
Catalyst-Free Amination Method
A mild, catalyst-free synthesis approach for 2-aminopyridines, which can be adapted for the preparation of N,N-diethyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-2-amine, involves:
Reacting a pyridinium salt precursor with an amine (such as diethylamine) in dimethyl sulfoxide (DMSO) at 50°C for extended periods (up to 48 hours).
The reaction proceeds via nucleophilic substitution without the need for metal catalysts.
After completion, the mixture is worked up by dilution with water and base, followed by extraction and purification by column chromatography.
This method offers a straightforward, mild condition route to 2-aminopyridine derivatives, which could be tailored to synthesize the target compound.
Key Reagents and Conditions
Summary Table of Preparation Methods
Research Findings and Considerations
The industrial patent method emphasizes the importance of step economy and use of inexpensive starting materials, which is crucial for large-scale synthesis.
Catalyst-free methods offer environmentally benign alternatives but may require longer reaction times and careful purification.
The choice of base and solvent has a significant effect on the reaction efficiency and product purity.
Reduction and functional group transformations (e.g., trihalogenoacetylation) are key to introducing the amine functionality on the thiazolo[5,4-c]pyridine core.
The compound's structural analogs and intermediates have been characterized by NMR and crystallographic methods, confirming the reliability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Thiazolo-Pyridine Derivatives
Notes:
Biological Activity
N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃S
- Molecular Weight : 183.28 g/mol
- CAS Number : 124458-21-5
The compound features a thiazolo[5,4-c]pyridine structure which is significant in influencing its biological interactions.
This compound interacts with various molecular targets in biological systems. Its mechanism primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmitter release and activity.
- Signal Transduction Pathways : The compound may affect downstream signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds with similar thiazole structures exhibit significant antitumor properties. For instance:
- Case Study : A study on thiazole derivatives showed IC₅₀ values indicating potent cytotoxicity against various cancer cell lines. Compounds with structural similarities to this compound demonstrated efficacy in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties:
- Case Study : A recent investigation revealed that certain thiazole compounds exhibited antibacterial activity against Gram-positive bacteria with MIC values as low as 31.25 µg/mL. This suggests potential applications in treating bacterial infections .
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been documented:
- Research Findings : Thiazole derivatives were tested for their ability to prevent seizures in animal models. The structure activity relationship (SAR) indicated that modifications at specific positions significantly enhanced anticonvulsant efficacy .
Comparative Analysis of Biological Activity
| Compound Name | Biological Activity | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | Antitumor | < 10 | Apoptosis induction |
| Similar Thiazole Derivative | Antibacterial | 31.25 | Cell wall synthesis inhibition |
| Thiazole Anticonvulsant | Anticonvulsant | 15.0 | GABA receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
